molecular formula C22H27N3O8S B2608892 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 868983-31-7

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2608892
M. Wt: 493.53
InChI Key: VAAUSLYMSZTCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O8S and its molecular weight is 493.53. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Oxazolidinone derivatives, such as those mentioned, have been extensively studied for their antimicrobial properties. For example, novel oxazolidinone analogs have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, as well as Enterococcus species resistant to vancomycin. This class of compounds offers a unique mechanism of bacterial protein synthesis inhibition, highlighting their potential as therapeutic agents against resistant bacterial strains (Zurenko et al., 1996).

Synthesis of Novel Compounds

The oxazolidinone framework serves as a versatile backbone for the synthesis of a wide array of compounds. For instance, the stereoselective synthesis of functionalized oxazolidinones from chiral aziridines has been achieved, which is crucial for developing new pharmaceutical agents with specific stereochemical requirements (Park et al., 2003). Another study reported the design and synthesis of 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties, showing enhanced antimicrobial activity, especially against Gram-positive bacteria like Staphylococcus aureus (Karaman et al., 2018).

Potential Therapeutic Applications

Beyond antimicrobial activities, oxazolidinone derivatives have been explored for various therapeutic applications. For example, some compounds in this class have been evaluated for their neuroprotective effects, highlighting their potential in treating neurodegenerative disorders. The ability of these compounds to reduce oxidative stress-induced neurotoxicity in neuronal cells presents a promising avenue for the development of treatments for conditions like Alzheimer's and Parkinson's disease (Ghaffari et al., 2014).

properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O8S/c1-30-17-7-5-4-6-15(17)13-23-21(26)22(27)24-14-20-25(10-11-33-20)34(28,29)16-8-9-18(31-2)19(12-16)32-3/h4-9,12,20H,10-11,13-14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAUSLYMSZTCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

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